molecular formula C9H18F2N2 B13162776 3-(Azepan-1-yl)-2,2-difluoropropan-1-amine

3-(Azepan-1-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13162776
M. Wt: 192.25 g/mol
InChI Key: NTQOYLAKGIQQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azepan-1-yl)-2,2-difluoropropan-1-amine is a chemical compound that features a seven-membered azepane ring attached to a difluoropropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-2,2-difluoropropan-1-amine typically involves the reaction of azepane with a difluoropropylamine precursor under controlled conditions. One common method includes the nucleophilic substitution reaction where azepane reacts with 2,2-difluoropropan-1-amine in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

3-(Azepan-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azepan-1-yl)propanoic acid
  • 1-(Azepan-1-yl)-2,2-dimethylpropylamine
  • 1-(2-(Azepan-1-yl)nicotinoyl)guanidine

Uniqueness

3-(Azepan-1-yl)-2,2-difluoropropan-1-amine is unique due to the presence of the difluoropropylamine moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other azepane derivatives and may contribute to its specific biological activities and applications.

Properties

Molecular Formula

C9H18F2N2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(azepan-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C9H18F2N2/c10-9(11,7-12)8-13-5-3-1-2-4-6-13/h1-8,12H2

InChI Key

NTQOYLAKGIQQLW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC(CN)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.